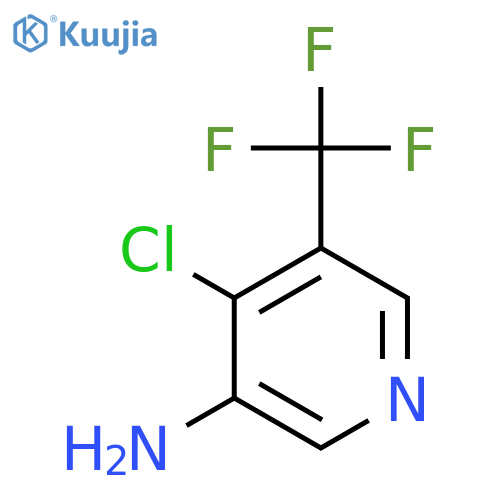Cas no 1393560-91-2 (4-Chloro-5-(trifluoromethyl)pyridin-3-amine)

1393560-91-2 structure
商品名:4-Chloro-5-(trifluoromethyl)pyridin-3-amine
CAS番号:1393560-91-2
MF:C6H4ClF3N2
メガワット:196.557570457458
CID:4899346
4-Chloro-5-(trifluoromethyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- AB82673
- 3-Amino-4-chloro-5-(trifluoromethyl)pyridine
- 4-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE
- 4-Chloro-5-(trifluoromethyl)pyridin-3-amine
-
- インチ: 1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-12-2-4(5)11/h1-2H,11H2
- InChIKey: YWAQICUHZGNLAT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=CC=1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 161
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-Chloro-5-(trifluoromethyl)pyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015384-250mg |
3-Amino-4-chloro-5-(trifluoromethyl)pyridine |
1393560-91-2 | 95% | 250mg |
1,078.00 USD | 2021-06-07 | |
| Alichem | A029015384-1g |
3-Amino-4-chloro-5-(trifluoromethyl)pyridine |
1393560-91-2 | 95% | 1g |
2,981.85 USD | 2021-06-07 |
4-Chloro-5-(trifluoromethyl)pyridin-3-amine 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
1393560-91-2 (4-Chloro-5-(trifluoromethyl)pyridin-3-amine) 関連製品
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
